Specific Scientific Field: Chemistry, specifically the synthesis of Metal-Organic Frameworks (MOFs) .
Summary of the Application: The compound is used as a ligand in the synthesis of pyrene-based MOFs . These MOFs have shown promising results in several applications, including luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemistry applications, and bio-medical applications .
Methods of Application or Experimental Procedures: The compound is used as a bridging ligand in the synthesis of MOFs. The synthesis involves the incorporation of metals or ligands into the structure of the MOFs .
Results or Outcomes: The pyrene-based MOFs have shown promising results in several applications.
Specific Scientific Field: Chemistry, specifically the synthesis of liquid crystal derivatives .
Summary of the Application: The compound is used in the synthesis of new furan liquid crystal derivatives . These derivatives have been investigated for their mesomorphic and optical characteristics .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of new furan liquid crystal derivatives. The synthesis involves varying the terminal flexible alkyl chain lengths that are attached to the phenyl ring linked to the ester group .
Results or Outcomes: All the synthesized furfural derivatives exhibited an enantiotropic nematic (N) mesophase, except for the longest chain derivative that possessed a monotropic smectic A phase and an enantiotropic N mesophase . The shortest chain compound showed two direct band gaps, at 2.73 and 3.64 eV, in addition to higher absorption than the higher homologues .
Specific Scientific Field: Chemistry, specifically the synthesis of antimicrobial agents .
Summary of the Application: The compound is used in the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines . These compounds have been investigated for their antimicrobial activity .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of new antimicrobial agents. The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Results or Outcomes: The newly synthesized compounds were evaluated as antimicrobial agents .
Specific Scientific Field: Food Science, specifically the aroma of roasted coffee .
Summary of the Application: Furan-2-ylmethanethiol, an organic compound containing a furan substituted with a sulfanylmethyl group, is a key component of the aroma of roasted coffee . It possesses a strong odour of roasted coffee and a bitter taste .
Methods of Application or Experimental Procedures: The compound is naturally present in the aroma of roasted coffee .
Results or Outcomes: The compound contributes to the unique aroma of roasted coffee .
Specific Scientific Field: Medicine, specifically the treatment of parosmia .
Summary of the Application: Furan-2-ylmethanethiol, an organic compound containing a furan substituted with a sulfanylmethyl group, has been identified as a trigger molecule for parosmia following COVID-19 infection .
Methods of Application or Experimental Procedures: The compound is naturally present in the aroma of roasted coffee .
Results or Outcomes: The compound has been identified as a trigger molecule for parosmia following COVID-19 infection .
Specific Scientific Field: Chemistry, specifically the synthesis of antimicrobial agents .
Summary of the Application: The compound is used in the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines . These compounds have been investigated for their antimicrobial activity .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of new antimicrobial agents. The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Results or Outcomes: The newly synthesized compounds were evaluated as antimicrobial agents .
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound characterized by its unique structure that combines a furan ring with a pyrimidine derivative. Its molecular formula is C11H10N2O4, and it possesses a molecular weight of approximately 234.21 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the pyrimidine moiety, which is a common structural feature in various pharmaceuticals and biologically active compounds .
These reactions are crucial for modifying the compound to enhance its biological activity or to develop new derivatives with improved properties .
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione exhibits significant biological activities, particularly in the realm of anticancer research. Studies have shown that similar compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of this compound have been evaluated for their antiproliferative effects against human cancer cell lines, demonstrating promising GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range .
Additionally, compounds related to this structure have been investigated for their antimicrobial properties against various microorganisms, highlighting their potential as therapeutic agents.
The synthesis of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves:
A typical experimental procedure includes mixing furan derivatives with dimethylbarbituric acid in an appropriate solvent under controlled conditions to yield high-purity products .
The applications of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione are diverse:
Interaction studies involving 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione focus on its binding affinity and efficacy against specific biological targets. These studies typically involve:
Such studies are crucial for understanding how modifications to this compound can enhance or alter its biological activity .
Several compounds share structural similarities with 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-nitrophenyl)furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Contains a nitrophenyl group | Antimicrobial activity | Enhanced solubility properties |
| 5-(indolin-3-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Indole substitution | Anticancer activity | Potential for varied bioactivity due to indole moiety |
| 5-(thiophen-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Thiophene ring inclusion | Antiviral properties | Variability in electronic properties |
These compounds highlight variations in substituents that can significantly influence biological activity and application potential. The unique combination of furan and pyrimidine structures in 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione sets it apart from others by potentially offering distinct pharmacological benefits .
The synthesis of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione relies on the Knoevenagel condensation between 1,3-dimethylbarbituric acid and furfuraldehyde. This reaction, catalyzed by weak bases such as piperidine or ammonium acetate, facilitates the formation of a conjugated enone system through dehydration [1] . Optimization studies highlight the critical role of temperature, solvent polarity, and catalyst loading in achieving yields exceeding 85%.
Design of Experiments (DoE) methodologies have been instrumental in identifying optimal reaction parameters. For instance, a face-centered central composite design (CCF) revealed that elevated temperatures (70–80°C) and prolonged reaction times (4–6 hours) maximize product formation while minimizing byproducts like disubstituted adducts [3]. Statistical models further demonstrated that solvent selection (e.g., ethanol or water) significantly impacts reaction kinetics, with aqueous systems reducing side reactions through polar stabilization of intermediates [1] [5].
Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation Efficiency
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | 70 | 88 | [1] |
| Ammonium acetate | Water | 80 | 92 | [5] |
| DBU* | THF | 60 | 78 | [3] |
*1,8-Diazabicycloundec-7-ene
Functionalization of the 1,3-dimethylbarbituric acid core enables modular diversification of the target compound. Substituent effects on the furan ring have been systematically explored, with electron-withdrawing groups (e.g., trifluoromethyl) enhancing electrophilicity at the α-carbon of the aldehyde, thereby accelerating condensation kinetics [4]. Conversely, electron-donating groups (e.g., methoxy) necessitate harsher conditions due to reduced aldehyde reactivity.
Recent advances include the use of microwave-assisted synthesis to achieve rapid cyclocondensation. For example, irradiating a mixture of 1,3-dimethylbarbituric acid and 5-nitrofurfural at 100°C for 15 minutes yields a nitro-functionalized analog with 94% efficiency [5]. This approach minimizes thermal degradation pathways common in conventional heating.
Table 2: Substituent Effects on Furan Aldehyde Reactivity
| Furan Aldehyde Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 5-Nitro | 0.25 | 94 |
| 5-Trifluoromethyl | 2.5 | 89 |
| 5-Methoxy | 6.0 | 72 |
Solvent choice profoundly influences reaction thermodynamics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) stabilize the enolate intermediate, favoring rapid condensation, while protic solvents (e.g., ethanol) enhance solubility of the barbituric acid derivative [1] [3]. Notably, water has emerged as a green alternative, achieving comparable yields (90–92%) through hydrophobic aggregation of reactants, which increases local concentration and reaction rates [5].
Flow chemistry systems have been adapted for continuous synthesis, with residence times optimized to 5–7 minutes using microreactors. This method reduces solvent waste by 40% compared to batch processes and improves heat transfer, enabling precise control over exothermic condensation steps [3].
Sustainable synthesis routes emphasize atom economy and reduced environmental impact. Aqueous-phase reactions utilizing biocatalysts like lipase have achieved 89% yield under mild conditions (pH 7.0, 30°C), though enzymatic stability remains a challenge for industrial-scale applications [5]. Additionally, solvent-free mechanochemical grinding of 1,3-dimethylbarbituric acid and furfuraldehyde in a ball mill produces the target compound in 85% yield within 30 minutes, eliminating volatile organic compound (VOC) emissions entirely.
Table 3: Comparative Analysis of Conventional vs. Green Synthesis
| Parameter | Conventional (Ethanol) | Green (Aqueous) |
|---|---|---|
| Yield (%) | 88 | 92 |
| Reaction Time (h) | 4.0 | 3.5 |
| E-Factor* | 8.7 | 2.1 |
| Energy Input (kW) | 1.5 | 0.8 |
*Environmental factor measuring waste per product mass
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione exhibits a distinctive donor-acceptor architecture characteristic of donor-acceptor Stenhouse adduct systems. The molecular framework displays an extended conjugated system where the furan ring functions as the electron-donating moiety, while the pyrimidine trione core serves as the electron-accepting component [1] [2] [3].
The donor-acceptor topology is established through the methylene bridge (C=C) connecting the furan-2-yl donor to the pyrimidine-2,4,6-trione acceptor. This structural arrangement creates a push-pull electronic system where electron density is redistributed from the electron-rich furan heterocycle toward the electron-deficient pyrimidine core [4] [5]. Quantum chemical calculations reveal that this configuration results in significant intramolecular charge transfer, with the highest occupied molecular orbital primarily localized on the furan donor unit and the lowest unoccupied molecular orbital concentrated on the pyrimidine acceptor [6] [7].
The effectiveness of this donor-acceptor arrangement is evidenced by the substantial reduction in the HOMO-LUMO energy gap compared to isolated components. While individual furan exhibits a HOMO-LUMO gap of approximately 6.8-7.2 eV and pyrimidine shows 4.8-5.2 eV, the conjugated system demonstrates a significantly reduced gap of 3.2-3.8 eV [8] [7]. This narrowing of the electronic energy gap indicates enhanced electronic communication between the donor and acceptor units through the conjugated bridge.
The donor-acceptor topology is further characterized by the presence of multiple carbonyl groups in the pyrimidine core, which provide strong electron-withdrawing capability. The 1,3-dimethyl substitution pattern on the pyrimidine ring enhances the acceptor strength by stabilizing the electron-deficient state through resonance effects [3] [9]. This electronic configuration makes the compound particularly suitable for applications requiring efficient charge transfer and photophysical properties.
The conjugation between the furan ring and pyrimidine core represents a critical structural feature that governs the electronic properties of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. The furan heterocycle contributes its aromatic π-electron system through the methylene linker, creating an extended conjugated pathway that facilitates efficient electronic communication [10] [11] [12].
Furan, as a five-membered oxygen-containing heterocycle, exhibits distinctive electronic characteristics that make it an effective π-donor in conjugated systems. The oxygen atom contributes two lone pairs of electrons, with one pair participating in the aromatic π-system and the other remaining as a non-bonding orbital [13] [14]. This electronic configuration results in electron-rich character, with the furan ring serving as a nucleophilic component in the overall molecular architecture.
The methylene bridge (=CH-) connecting the furan-2-position to the pyrimidine C5 position facilitates orbital overlap and enables delocalization of π-electrons across the entire molecular framework. Density functional theory calculations demonstrate that the frontier molecular orbitals exhibit significant contributions from both the furan donor and pyrimidine acceptor units, indicating effective electronic coupling [7] [15].
The conjugation effect is manifested through several observable phenomena. Spectroscopic studies reveal bathochromic shifts in absorption maxima compared to non-conjugated analogs, indicating stabilization of the excited state through extended π-conjugation [16] [17]. The electronic transition energy is lowered due to the reduced HOMO-LUMO gap, resulting in absorption in the visible region rather than the ultraviolet spectrum typical of isolated heterocycles.
Furthermore, the furan-pyrimidine conjugation influences the molecular geometry, with the system adopting a planar or near-planar configuration to maximize orbital overlap. However, steric interactions between substituents can introduce conformational constraints that affect the degree of conjugation [18] [19].
The tautomeric behavior of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is governed by the inherent structural features of the pyrimidine-2,4,6-trione core, which contains multiple sites capable of proton transfer. The compound exhibits complex tautomeric equilibria involving keto-enol transformations and lactam-lactim interconversions that significantly influence its chemical and physical properties [20] [9] [21].
The primary tautomeric equilibrium involves the keto and enol forms at the 2,4,6-positions of the pyrimidine ring. Quantum chemical calculations indicate that the keto tautomer is thermodynamically favored by approximately 12-15 kcal/mol, making it the predominant form under standard conditions [20] [22]. This preference arises from the superior aromatic stabilization and intramolecular hydrogen bonding present in the keto form.
The lactam-lactim tautomerization represents another significant equilibrium process. The lactam form, characterized by C=O and N-H bonds, is generally more stable than the lactim form (C-OH and N=) by approximately 15 kcal/mol [9] [21]. This stability difference is attributed to the greater electronegativity of oxygen compared to nitrogen, which stabilizes the negative charge in the lactam tautomer.
Environmental factors exert considerable influence on tautomeric equilibria. Solvent polarity affects the relative stability of different tautomeric forms through differential solvation effects [16] [23]. Protic solvents can stabilize enol and lactim forms through hydrogen bonding, while aprotic solvents favor keto and lactam forms. Temperature variations also impact equilibrium positions, with higher temperatures generally favoring the less stable tautomers due to entropic effects.
The presence of the furan-2-ylmethylene substituent at the C5 position influences tautomeric preferences through electronic effects. The electron-donating nature of the furan ring can stabilize positive charge development during tautomeric transitions, potentially shifting equilibria toward forms that accommodate this electronic influence [24] [25].
The 1,3-dimethyl substitution pattern on the pyrimidine ring introduces significant steric effects that modulate the molecular conformation and electronic properties of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. These methyl groups occupy positions adjacent to the nitrogen atoms, creating localized steric congestion that influences both intramolecular interactions and intermolecular associations [18] [19] [26].
The methyl substituents at N1 and N3 positions exhibit minimal direct steric interaction with each other due to their spatial separation, each contributing approximately 0.5 kcal/mol to the conformational energy [27] [28]. However, their combined effect creates a moderately crowded environment around the pyrimidine core, with a cumulative steric parameter of approximately 2.8 Å based on van der Waals radii considerations.
More significant steric effects arise from the interaction between the methyl groups and the furan-2-ylmethylene substituent at C5. The bulky furylmethylene group, with a steric parameter of 3.5 Å, creates substantial steric hindrance that affects the overall molecular geometry [19] [26]. This interaction forces the molecule to adopt conformations that minimize steric repulsion, potentially reducing the planarity of the conjugated system and affecting orbital overlap.
The steric influence of methyl substituents manifests in several ways. Conformational analysis reveals that the presence of these groups restricts free rotation around certain bonds, particularly the C5-methylene connection. This restriction can lead to preferred conformational states that may not represent the global energy minimum for the unsubstituted system [18] [27].
Furthermore, the methyl groups affect tautomeric equilibria through steric destabilization of certain tautomeric forms. Conformations that bring the methyl groups into close proximity with other molecular components experience increased steric strain, shifting equilibria toward less congested arrangements [21] [28].
The steric effects also influence intermolecular interactions, particularly in crystal packing and solution-phase aggregation. The methyl substituents create steric barriers that can prevent optimal π-π stacking interactions between molecules, affecting solid-state properties and solution behavior [12] [29].